Magnesium bisglycinate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14783-68-7 |

|---|---|

Molecular Formula |

C4H8MgN2O4 |

Molecular Weight |

172.42 g/mol |

IUPAC Name |

magnesium bis(2-aminoacetate) |

InChI |

InChI=1S/2C2H5NO2.Mg/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 |

InChI Key |

AACACXATQSKRQG-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Mg+2] |

Other CAS No. |

14783-68-7 |

Synonyms |

is(glycinato)magnesium magnesium bis(glycinate) magnesium diglycinate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Magnesium Bisglycinate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies associated with magnesium bisglycinate. The content is curated to serve as a core reference for professionals in research and drug development.

Introduction

This compound, also known as magnesium diglycinate, is a chelated form of magnesium where magnesium is bound to two molecules of the amino acid glycine (B1666218).[1][2] This chelation process results in a compound with superior bioavailability and gastrointestinal tolerance compared to inorganic magnesium salts like magnesium oxide.[3][4] The glycine molecules form a protective shell around the magnesium ion, allowing it to be absorbed intact through the dipeptide channels in the small intestine.[5][6] This mechanism avoids competition with other minerals for absorption pathways and reduces the common laxative effect associated with other magnesium forms.[4][5]

Chemical Structure and Properties

This compound is a metal-amino acid chelate. The central magnesium ion (Mg²⁺) is bonded to two glycine molecules. The bonding involves both the carboxyl group and the α-amino group of glycine, forming two stable five-membered rings.[7][8] This chelated structure is key to its high stability and bioavailability.[3][4]

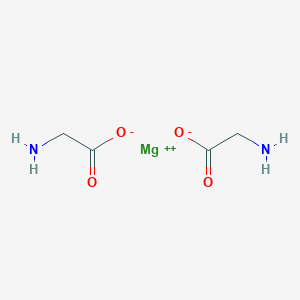

The chemical structure of this compound chelate is depicted below.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Chemical Name | This compound, Magnesium Diglycinate | [1][3] |

| CAS Number | 14783-68-7 | [5][9][10] |

| Molecular Formula | C₄H₈MgN₂O₄ | [5][9][10] |

| Molecular Weight | 172.42 g/mol | [5][9][10] |

| Appearance | White to off-white powder | [10][11] |

| Elemental Magnesium | ~14.1% by mass | [3][5] |

| Solubility | Soluble to slightly soluble in water | [9][[“]] |

| Melting Point | Decomposes above 360°C | [[“]] |

| pH (1% solution) | Approximately 10 | [9] |

Experimental Protocols

The synthesis and characterization of this compound involve several key experimental procedures. Below are detailed methodologies for its synthesis and subsequent analytical characterization.

A common laboratory-scale synthesis of this compound involves the reaction of a magnesium source, such as magnesium oxide or magnesium carbonate, with glycine in an aqueous solution.[10][13]

Objective: To synthesize this compound chelate.

Materials:

-

Glycine

-

Magnesium Hydroxide (B78521) (or Magnesium Oxide/Carbonate)

-

Deionized water

-

Reaction vessel (e.g., four-hole reaction flask)

-

Stirring apparatus

-

Heating mantle

-

Vacuum filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Dissolve a measured amount of glycine in deionized water in the reaction vessel with stirring. For example, 75g of glycine in 100g of deionized water.[14]

-

Heat the solution to 70-85°C to facilitate the dissolution of glycine.[10][14]

-

Slowly add a stoichiometric amount of magnesium hydroxide (e.g., 20g) to the glycine solution while maintaining the temperature and stirring.[14]

-

Allow the reaction to proceed for 2-3 hours.[14]

-

After the reaction, apply a vacuum and stir to concentrate the solution for 2-3 hours at 70-80°C.[14]

-

Cool the concentrated solution to approximately 45-50°C.[14]

-

Precipitate the this compound by adding ethanol (B145695) and stirring until the mixture reaches room temperature.[14]

-

Collect the precipitate by vacuum filtration using a Büchner funnel.[14]

-

Wash the product with ethanol to remove any unreacted starting materials.[13]

-

Dry the final product in a vacuum oven at 40°C for 2 hours.[14]

The synthesized this compound should be characterized to confirm its identity, purity, and structure.

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the chelation of magnesium by glycine through the identification of characteristic bond vibrations.

Methodology:

-

Prepare a sample by mixing a small amount of the dried this compound with potassium bromide (KBr) and pressing it into a pellet.

-

Obtain the FTIR spectrum of the sample over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for shifts in the characteristic absorption bands of the amino (-NH₂) and carboxyl (-COO⁻) groups of glycine, which indicate coordination with the magnesium ion. The formation of COO-Mg bonds and the disappearance of certain glycine-specific peaks are indicative of chelate formation.[5][8]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of the this compound complex in solution.

Methodology:

-

Dissolve a sample of this compound in a suitable deuterated solvent, such as D₂O.

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts and coupling constants of the protons and carbons in the glycine moieties. Changes in the chemical environment upon chelation will result in shifts in the NMR signals compared to free glycine.[11][15]

3.2.3. Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and composition of the this compound, including its hydration state.

Methodology:

-

Place a small, accurately weighed sample of this compound into the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the weight loss as a function of temperature.

-

Analyze the resulting thermogram to identify temperature ranges of decomposition and to quantify the loss of water and organic components.[16][17]

The general workflow for the synthesis and characterization of this compound is outlined below.

References

- 1. This compound (Glycinate) - What you Need to Know [88herbs.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. Why this compound is a smart choice [kalahealth.eu]

- 4. Magnesium Glycinate Reagent|For Research [benchchem.com]

- 5. omundernaehrung.com [omundernaehrung.com]

- 6. [PDF] High Absorption Magnesium | Semantic Scholar [semanticscholar.org]

- 7. EP0262178B1 - Amino acid chelated compositions for delivery to specific biological tissue sites - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. The glycine transporter GLYT1 in human intestine: expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. consensus.app [consensus.app]

- 13. meixi-mgo.com [meixi-mgo.com]

- 14. CN103626669A - Preparation method of magnesium glycinate chelate - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Magnesium Bisglycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium bisglycinate, a chelated form of magnesium, offers superior bioavailability and reduced gastrointestinal side effects compared to other magnesium salts.[1] This technical guide provides an in-depth overview of the synthesis and purification methods for high-purity this compound. It includes detailed experimental protocols, a summary of quantitative data, and visual representations of key processes to support research and development in the pharmaceutical and nutraceutical industries.

Introduction

Magnesium is an essential mineral involved in over 300 enzymatic reactions in the human body. Its supplementation is crucial for various physiological functions, including muscle and nerve function, energy metabolism, and bone health.[1][2] this compound, also known as magnesium diglycinate, is a chelated compound where magnesium is bound to two molecules of the amino acid glycine (B1666218).[1][3] This chelation enhances its absorption and tolerability.[1] The synthesis of pure, fully reacted this compound is critical to ensure its efficacy and safety. This guide details the prevalent synthesis and purification methodologies for producing high-quality this compound.

Synthesis of this compound

The primary method for synthesizing this compound is through a chelation reaction between a magnesium source and glycine in an aqueous solution. The general chemical equation for this reaction is:

Mg(OH)₂ + 2 C₂H₅NO₂ → Mg(C₂H₄NO₂)₂ + 2 H₂O

Several variations of this method exist, primarily differing in the magnesium source, reaction conditions, and subsequent purification steps.

Common Synthesis Routes

Two primary synthesis routes are commonly employed:

-

Aqueous Chelation: This is the most common method, involving the reaction of a magnesium salt with glycine in water.

-

Mechanochemical Synthesis: A less common, solvent-free approach that utilizes mechanical force to initiate the chemical reaction.

Experimental Protocols

This "green synthesis" method utilizes water as the solvent and avoids the use of organic solvents for precipitation.[4]

Materials:

-

Glycine (C₂H₅NO₂)

-

Magnesium Hydroxide (B78521) (Mg(OH)₂)

-

Deionized Water

Procedure:

-

Dissolution: Dissolve 500g (6.7 mol) of glycine in 1000 mL of deionized water in a suitable reaction vessel.

-

Heating: Heat the solution to 85°C with continuous stirring until the glycine is fully dissolved.

-

Reaction: Slowly add 130g (2.2 mol) of magnesium hydroxide to the glycine solution in two portions. Maintain the reaction temperature at 85°C for 2 hours with constant agitation. A 3.05:1 molar ratio of glycine to magnesium hydroxide is used.[4]

-

Filtration: After the reaction is complete, filter the hot solution to remove any unreacted magnesium hydroxide and other insoluble impurities.

-

Crystallization: Allow the filtrate to cool to room temperature to induce the crystallization of this compound.

-

Isolation: Collect the wet product by filtration.

-

Drying: Dry the collected crystals under vacuum at 105°C for 2 hours to obtain the final product.

This protocol provides an alternative magnesium source for the chelation reaction.[5]

Materials:

-

Glycine (C₂H₅NO₂)

-

Basic Magnesium Carbonate ((MgCO₃)₄·Mg(OH)₂·5H₂O)

-

Deionized Water

Procedure:

-

Reaction Slurry: Prepare a slurry by reacting 1.8 g of basic magnesium carbonate (containing 26.1% Mg) with 3.0 g of glycine in 30 g of deionized water.

-

Heating and Agitation: Heat the slurry to 75°C and agitate for 30 minutes.

-

Cooling: Cool the resulting slurry.

-

Drying: The product can be oven-dried at 55°C under vacuum.

This method offers a solvent-free alternative for the synthesis of this compound.[4]

Materials:

-

Glycine (C₂H₅NO₂)

-

Magnesium Hydroxide (Mg(OH)₂)

-

95% Ethanol (B145695) (for washing)

Procedure:

-

Milling: Place 0.75 kg of glycine into a laboratory-scale vertical ball mill.

-

Reaction Initiation: Adjust the mill speed to 1200 rpm and add 0.2 kg of magnesium hydroxide. Use water cooling to maintain the temperature between 20°C and 60°C.

-

Staged Addition: After 30 minutes of reaction, add another 0.10 kg of magnesium hydroxide and continue to stir for 65 minutes. Finally, add 0.033 kg of magnesium hydroxide and stir for an additional 40 minutes.

-

Washing and Filtration: Wash the resulting product with 95% ethanol and filter.

-

Drying: Dry the product to obtain this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of this compound.

Purification of this compound

Purification is a critical step to ensure the removal of unreacted starting materials, by-products, and other impurities. The primary methods for purification are filtration, crystallization, and washing.

Filtration

Filtration is employed to separate the soluble this compound from insoluble impurities, such as unreacted magnesium oxide or hydroxide. This is typically performed on the hot reaction mixture.

Crystallization

Crystallization is a key step for obtaining a high-purity product. This is generally achieved by cooling a concentrated solution of this compound, which causes the product to precipitate out of the solution.[4] Some methods also employ the addition of a non-solvent, such as ethanol, to induce precipitation.

Washing

The crystallized product is often washed with a suitable solvent, such as ethanol, to remove any remaining soluble impurities.[4]

Drying

The final step is drying the purified crystals to remove any residual solvent. Common drying methods include vacuum drying, freeze-drying, or air drying at low temperatures to prevent degradation of the product.[4]

Quantitative Data

The following table summarizes key quantitative data from various synthesis and analysis methods.

| Parameter | Value | Method/Source | Reference |

| Synthesis | |||

| Molar Ratio (Glycine:Mg) | 2:1 | Aqueous Chelation | [6] |

| Molar Ratio (Glycine:Mg(OH)₂) | 3.05:1 | Green Synthesis | |

| Reaction Temperature | 50-90°C | Aqueous Chelation | [6][7] |

| Reaction Time | 0.5 - 6 hours | Aqueous Chelation | [5][7] |

| Yield | 98% | Mechanochemical | [4] |

| Yield | 94% | Aqueous Chelation | |

| Product Characteristics | |||

| Magnesium Content | 11.5% | Final Product | |

| Magnesium Content | 13.9% | Final Product | |

| Elemental Magnesium | 14.1% by mass | Final Product | [3] |

| Purity | 99.6% | Final Product | [8] |

| Purity | 99.8% | Final Product | [4] |

| Water Solubility | 2 mg/mL | - | [9] |

Quality Control and Analytical Characterization

Ensuring the purity and identity of the final product is paramount. Several analytical techniques are employed for the characterization of this compound.

Spectroscopic Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chelation of magnesium to glycine. The spectrum of this compound will show characteristic shifts in the vibrational frequencies of the amino (-NH₂) and carboxyl (-COO⁻) groups of glycine upon chelation with magnesium.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the this compound complex and to detect the presence of impurities.[11]

Other Analytical Techniques

-

Mass Spectrometry: This technique is used to confirm the molecular weight of the this compound complex.

-

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) can be used to study the thermal stability and decomposition of the compound.

-

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of this compound and to identify different polymorphic forms. Magnesium glycinate (B8599266) can exist in various crystalline forms, including a dihydrated polymorph.[2][12][13]

Purity and Contaminant Testing

-

Heavy Metals Analysis: Testing for heavy metals such as lead, arsenic, cadmium, and mercury is crucial for ensuring the safety of the product.[14]

-

Microbiological Analysis: The final product should be tested for the absence of harmful bacteria, yeast, and mold.[14]

Absorption and Signaling Pathways

The superior bioavailability of this compound is attributed to its absorption mechanism. Unlike inorganic magnesium salts that are absorbed as free magnesium ions, this compound can be absorbed intact through dipeptide channels in the intestine.[10][15]

Magnesium Absorption Pathways

Magnesium is absorbed in the intestine through two main pathways:

-

Paracellular Pathway: Passive diffusion of magnesium ions between the intestinal epithelial cells.

-

Transcellular Pathway: Active transport of magnesium ions through channels (like TRPM6 and TRPM7) in the apical membrane of enterocytes.[16][17][18]

Dipeptide Absorption of this compound

The chelated structure of this compound allows it to be recognized and transported by the dipeptide transporters (like PEPT1) in the small intestine. This pathway is generally more efficient and less prone to competition with other minerals compared to the ionic absorption pathways.[10]

Intestinal Absorption and Cellular Uptake Diagram

Caption: Intestinal absorption pathways of this compound versus inorganic magnesium salts.

Conclusion

The synthesis and purification of this compound require careful control of reaction conditions and rigorous purification and quality control measures to produce a high-purity, effective, and safe product. The methods outlined in this guide provide a comprehensive overview for researchers and professionals in the field. The unique absorption pathway of this compound underscores its importance as a superior form of magnesium supplementation. Further research into optimizing synthesis processes and exploring different polymorphic forms may lead to even more effective magnesium therapeutics.

References

- 1. wbcil.com [wbcil.com]

- 2. US9394318B2 - Crystal polymorph of magnesium glycinate dihydrate and process for its preparation - Google Patents [patents.google.com]

- 3. Magnesium Glycinate Reagent|For Research [benchchem.com]

- 4. meixi-mgo.com [meixi-mgo.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. [PDF] this compound as safe form for mineral supplementation in human nutrition | Semantic Scholar [semanticscholar.org]

- 7. Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 14783-68-7 [chemicalbook.com]

- 10. omundernaehrung.com [omundernaehrung.com]

- 11. arrowsupplements.com [arrowsupplements.com]

- 12. Magnesium glycinate - Wikipedia [en.wikipedia.org]

- 13. US20140186408A1 - Crystal polymorph of magnesium glycinate dihydrate and process for its preparation - Google Patents [patents.google.com]

- 14. lovelifesupplements.co.uk [lovelifesupplements.co.uk]

- 15. Bioavailability of magnesium diglycinate vs magnesium oxide in patients with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Magnesium Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Choreography of Magnesium Bisglycinate: A Technical Guide

For Immediate Release

A Deep Dive into the Cellular Mechanisms of a Highly Bioavailable Magnesium Chelate for Researchers, Scientists, and Drug Development Professionals.

This technical guide elucidates the intricate cellular and molecular mechanisms of action of magnesium bisglycinate, a chelated form of magnesium known for its enhanced bioavailability. By dissecting its absorption, dissociation, and the distinct yet synergistic roles of its constituent parts—magnesium and glycine (B1666218)—this document provides a comprehensive resource for the scientific community engaged in mineral research and therapeutic development.

Absorption and Bioavailability: A Tale of Two Pathways

This compound is a chelate where one magnesium atom is bonded to two molecules of the amino acid glycine. This structure is key to its enhanced absorption profile compared to inorganic salts like magnesium oxide.[1] A significant portion of this compound is absorbed intact through dipeptide channels in the intestine, a pathway typically used for the absorption of small peptides.[1] This mechanism avoids competition with other minerals for the same transport sites and is less dependent on stomach acid for dissolution.[2]

Quantitative Bioavailability Data

Clinical studies have sought to quantify the bioavailability of various magnesium forms. While results can vary based on study design and population, a general trend towards the superior bioavailability of organic magnesium salts, including bisglycinate, has been observed. The following table summarizes findings from comparative studies.

| Magnesium Form | Bioavailability Metric | Value | Study Population | Reference |

| This compound | Intestinal Permeability (Caco-2 cells) | Higher than Sucrosomial Magnesium | In vitro | [1] |

| Change in Red Blood Cell Mg²+ conc. at 24h | +1.3% | Healthy Adults | [3][4] | |

| Magnesium Citrate (B86180) | Change in Red Blood Cell Mg²+ conc. at 24h | +4.6% | Healthy Adults | [3][4] |

| Urinary Excretion (Ae 0-24h) | Higher than MgO | Healthy Males | [5] | |

| Magnesium Oxide | Change in Red Blood Cell Mg²+ conc. at 24h | +3.4% | Healthy Adults | [3][4] |

| Urinary Excretion (Ae 0-24h) | Lower than Mg Citrate | Healthy Males | [5] | |

| Plasma Mg²+ levels | Significant increase at 1h post-intake | Healthy Adults | [6][7] |

Note: A 2024 clinical study observed no significant increase in plasma magnesium levels after oral intake of this compound in their specific protocol, highlighting the need for further research to clarify discrepancies in findings.[6][7]

Figure 1. Absorption pathways of this compound.

Cellular Actions of Magnesium (Mg²⁺)

Once it enters the cellular environment, the dissociated magnesium ion is a critical player in a vast number of physiological processes.[2] It is the second most abundant intracellular cation and acts as a cofactor for over 300 enzymatic reactions.[2]

Role in Cellular Energetics

Magnesium is indispensable for energy production. The primary energy currency of the cell, adenosine (B11128) triphosphate (ATP), is biologically active primarily as a complex with magnesium (Mg-ATP).[2] Magnesium stabilizes the ATP molecule and facilitates the transfer of phosphate (B84403) groups in enzymatic reactions.

Figure 2. Magnesium's role in ATP-dependent enzymatic reactions.

Regulation of Ion Channels and Receptors

Magnesium exerts significant control over neuronal excitability through its interaction with various ion channels and receptors. A key action is the voltage-dependent block of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity.[8][9][10][11][12] At resting membrane potential, Mg²⁺ physically occludes the channel pore, preventing excessive calcium influx and excitotoxicity.

Cellular Actions of Glycine

Glycine, the simplest amino acid, is not merely a component of the chelate for absorption but also a functionally active molecule, primarily as a neurotransmitter.

Inhibitory Neurotransmission

In the spinal cord and brainstem, glycine is a major inhibitory neurotransmitter. It binds to and activates glycine receptors (GlyRs), which are ligand-gated chloride (Cl⁻) channels.[13] Activation of GlyRs leads to an influx of Cl⁻, hyperpolarizing the postsynaptic neuron and reducing its excitability.

Figure 3. Glycine's inhibitory action via the Glycine Receptor.

Excitatory Co-agonist at NMDA Receptors

In contrast to its inhibitory role in the brainstem and spinal cord, glycine acts as an essential co-agonist at NMDA receptors throughout the brain.[8][9][10][11][12] Both glutamate (B1630785) and glycine must bind to the NMDA receptor for it to open. This dual-agonist requirement is a critical regulatory feature of glutamatergic neurotransmission.

The Glycine Cleavage System

The primary catabolic pathway for glycine is the mitochondrial glycine cleavage system (GCS).[13][14][15][16][17][18][19][20] This multi-enzyme complex breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit that enters the folate metabolism pathway.

The Interplay of Magnesium and Glycine at the NMDA Receptor

The NMDA receptor is a fascinating point of convergence for the actions of both components of this compound. While glycine binding is required for the receptor to open, magnesium is responsible for its voltage-dependent block.[8][9][10][11][12] Interestingly, studies have shown that extracellular Mg²⁺ can allosterically increase the affinity of the NMDA receptor for glycine.[8][9] This suggests a complex modulatory relationship where magnesium not only blocks the channel but also enhances the sensitivity of the receptor to its co-agonist.

Figure 4. Dual modulation of the NMDA Receptor by Magnesium and Glycine.

Experimental Protocols

In Vitro Intestinal Permeability Assay (Caco-2 Cell Model)

This protocol provides a method to assess the intestinal permeability of magnesium compounds, serving as an alternative to the everted gut sac model.[1][21]

-

Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until a confluent monolayer is formed, typically for 21 days, to allow for differentiation into enterocyte-like cells.

-

Experimental Setup: Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Apical Dosing: Add the magnesium compound (e.g., this compound, magnesium oxide) dissolved in HBSS to the apical (upper) chamber of the Transwell insert.

-

Basolateral Sampling: At designated time points (e.g., 1, 2, 3, 4 hours), collect samples from the basolateral (lower) chamber.

-

Quantification: Measure the magnesium concentration in the basolateral samples using atomic absorption spectroscopy or a suitable colorimetric assay.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of magnesium transport across the Caco-2 monolayer.

Figure 5. Workflow for Caco-2 intestinal permeability assay.

Whole-Cell Patch-Clamp Electrophysiology of NMDA Receptors

This protocol outlines the procedure for studying the interaction of magnesium and glycine at the NMDA receptor in cultured neurons.[8][9][10][11][12][22]

-

Cell Preparation: Culture primary hippocampal or cortical neurons on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution (e.g., artificial cerebrospinal fluid).

-

Patch Pipette: Pull a glass micropipette to a resistance of 3-5 MΩ and fill with an internal solution containing a cesium-based electrolyte to block potassium channels.

-

Whole-Cell Configuration: Obtain a gigaseal on a neuron and rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

-

Drug Application: Rapidly apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in the absence and presence of varying concentrations of Mg²⁺ (e.g., 0, 10, 100, 1000 µM) using a fast perfusion system.

-

Data Acquisition: Record the resulting inward currents. To study the voltage-dependent block, apply voltage steps or ramps during agonist application.

-

Data Analysis: Construct dose-response curves for Mg²⁺ inhibition and analyze the current-voltage (I-V) relationship to determine the voltage-dependence of the block.

Conclusion

The mechanism of action of this compound at a cellular level is a multifaceted process that begins with its efficient absorption and culminates in the distinct yet complementary roles of magnesium and glycine in fundamental cellular activities. For researchers and drug development professionals, understanding this intricate choreography is essential for harnessing the full therapeutic potential of this highly bioavailable magnesium chelate. The provided data and protocols offer a foundational resource for further investigation into the cellular and physiological impacts of this compound.

References

- 1. Study of Magnesium Formulations on Intestinal Cells to Influence Myometrium Cell Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. annexpublishers.com [annexpublishers.com]

- 3. europeanreview.org [europeanreview.org]

- 4. researchgate.net [researchgate.net]

- 5. Higher bioavailability of magnesium citrate as compared to magnesium oxide shown by evaluation of urinary excretion and serum levels after single-dose administration in a randomized cross-over study | springermedizin.de [springermedizin.de]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Modulation by magnesium of the affinity of NMDA receptors for glycine in murine hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation by magnesium of the affinity of NMDA receptors for glycine in murine hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation by permeant ions of Mg2+ inhibition of NMDA-activated whole-cell currents in rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic and Structural Determinants of NMDA Receptor Voltage-Dependent Gating and Slow Mg2+ Unblock | Journal of Neuroscience [jneurosci.org]

- 12. NMDA and glycine regulate the affinity of the Mg2+-block site in NR1-1a/NR2A NMDA receptor channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. bmrservice.com [bmrservice.com]

- 15. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glycine cleavage system - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. orbi.uliege.be [orbi.uliege.be]

A Technical Guide to Magnesium Bisglycinate for Researchers and Drug Development Professionals

Central Identifier: Magnesium Bisglycinate Synonyms: Magnesium Glycinate, Magnesium Diglycinate

This technical guide provides an in-depth overview of this compound, a chelated form of magnesium, for researchers, scientists, and professionals in drug development. This document covers its fundamental chemical properties, bioavailability, mechanisms of action, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound is a salt formed from one magnesium ion bonded to two molecules of the amino acid glycine (B1666218). This chelation enhances its stability and bioavailability.

| Property | Value | Source(s) |

| CAS Number | 14783-68-7 | Multiple |

| Molecular Formula | C4H8MgN2O4 | Multiple |

| Molecular Weight | ~172.42 g/mol | Multiple |

Bioavailability and Absorption

This compound is recognized for its superior absorption compared to other forms of magnesium, such as magnesium oxide.[1] The chelation with glycine allows for absorption through alternative pathways in the intestine.

Absorption Pathways:

-

Dipeptide Channels: A significant portion of this compound is thought to be absorbed intact via dipeptide transport pathways, which are typically used for the absorption of small peptides. This mechanism avoids competition with other minerals for absorption channels.

-

Ion Channels: Some of the compound may dissociate, with the magnesium ion being absorbed through traditional ion channels.

The enhanced bioavailability of this compound makes it a preferred choice in pharmaceutical and nutraceutical formulations aimed at correcting magnesium deficiency.[2]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from glycine and a magnesium source.

Methodology:

-

Glycine Solution Preparation: Dissolve glycine in deionized water. The pH may be adjusted with a weak base to ensure complete dissolution.[3]

-

Reaction: Slowly add a magnesium source, such as magnesium oxide or magnesium hydroxide, to the glycine solution, typically in a 2:1 molar ratio of glycine to magnesium.[3]

-

Heating and Stirring: Heat the mixture to approximately 70-80°C with continuous stirring for 2-3 hours to facilitate the chelation reaction.[[“]]

-

Filtration: After the reaction is complete, filter the solution to remove any unreacted starting materials or impurities.[3]

-

Crystallization: Concentrate the filtrate under reduced pressure and then cool to induce crystallization of this compound.[3]

-

Drying: Collect the crystals and dry them under a vacuum at a low temperature (e.g., 40°C) to obtain the final product.[[“]]

Assessment of Bioavailability in Human Subjects

Objective: To compare the bioavailability of this compound with other magnesium formulations.

Methodology:

-

Study Design: A randomized, double-blind, crossover study is an effective design.[5]

-

Participants: Recruit healthy adult volunteers. Participants should undergo a washout period (e.g., one week) where they avoid magnesium-rich foods and supplements.[5]

-

Intervention: Administer a standardized dose of elemental magnesium (e.g., 350 mg) in the form of this compound and other comparators (e.g., magnesium oxide, magnesium citrate) on separate occasions, with a washout period in between.[5]

-

Sample Collection: Collect blood and urine samples at baseline (T0) and at specified time points post-administration (e.g., 2, 4, 8, and 24 hours).[5]

-

Analysis: Measure magnesium concentrations in serum/plasma, red blood cells, and urine using validated analytical methods such as atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry.[1][6][7]

-

Data Evaluation: Calculate and compare the area under the curve (AUC) for magnesium concentration versus time for each formulation to determine relative bioavailability.

Signaling Pathways and Mechanisms of Action

Magnesium is a cofactor in over 300 enzymatic reactions and plays a crucial role in numerous physiological processes. The mechanisms of action of this compound are multifaceted, leveraging both the properties of magnesium and glycine.

Modulation of GABAergic Signaling

Magnesium can enhance the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is believed to act as a positive allosteric modulator at GABA-A receptors, potentiating the influx of chloride ions and leading to neuronal hyperpolarization.[8] This contributes to the calming and neuroprotective effects of magnesium.

Caption: Magnesium's potentiation of GABA-A receptor activity.

Antagonism of Calcium Channels

Magnesium acts as a physiological calcium channel blocker.[9] By competing with calcium for binding sites on voltage-gated calcium channels, magnesium can reduce calcium influx into cells.[10] This mechanism is fundamental to its role in muscle relaxation and the regulation of neuronal excitability.

Caption: Magnesium's role as a physiological calcium channel antagonist.

Role in Melatonin (B1676174) Synthesis

Magnesium serves as a crucial cofactor for enzymes involved in the synthesis of melatonin, the primary hormone regulating the sleep-wake cycle. Specifically, it is involved in the conversion of serotonin (B10506) to N-acetylserotonin, a precursor to melatonin.[11] Magnesium deficiency has been shown to decrease plasma melatonin levels.[12]

Caption: The role of magnesium as a cofactor in the melatonin synthesis pathway.

Conclusion

This compound presents a highly bioavailable and well-tolerated form of magnesium, making it an excellent candidate for both nutritional supplementation and therapeutic applications. Its unique absorption pathway and multifaceted mechanisms of action, including modulation of key neurotransmitter systems, offer significant potential in the fields of neuroscience, cardiology, and general metabolic health. Further research into its specific cellular and molecular interactions will continue to elucidate its full therapeutic potential.

References

- 1. agilent.com [agilent.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. kangyomineral.com [kangyomineral.com]

- 4. consensus.app [consensus.app]

- 5. europeanreview.org [europeanreview.org]

- 6. karger.com [karger.com]

- 7. Biological functions and detection strategies of magnesium ions: from basic necessity to precise analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. troscriptions.com [troscriptions.com]

- 9. Magnesium: Effect on ocular health as a calcium channel antagonist - Journal of Clinical and Experimental Investigations [jceionline.org]

- 10. Mg2+-Ca2+ interaction in contractility of vascular smooth muscle: Mg2+ versus organic calcium channel blockers on myogenic tone and agonist-induced responsiveness of blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nowfoodsthailand.com [nowfoodsthailand.com]

- 12. Dietary magnesium deficiency decreases plasma melatonin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of magnesium bisglycinate in aqueous solutions

An In-depth Technical Guide to the Solubility and Stability of Magnesium Bisglycinate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a chelated form of magnesium, has garnered significant attention in pharmaceutical and nutraceutical research due to its superior bioavailability and tolerability compared to other magnesium salts.[1][2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on its solubility and stability in aqueous solutions. Understanding these characteristics is paramount for formulation development, ensuring optimal delivery and efficacy of magnesium supplementation.

This compound consists of one magnesium ion bonded to two glycine (B1666218) molecules, forming a stable, electrically neutral complex.[5][6] This chelation is key to its enhanced absorption, as it protects the magnesium ion from interacting with dietary inhibitors like phytates and allows it to be absorbed via dipeptide channels in the intestine.[5][7][8]

Solubility of this compound

The high water solubility of this compound is a primary contributor to its enhanced bioavailability.[1][5][9][10] Unlike inorganic magnesium salts such as magnesium oxide, which are poorly soluble, the chelated structure of this compound facilitates its dissolution in aqueous environments.[1][10][11]

Quantitative Solubility Data

Quantitative data on the solubility of pure this compound is not extensively published in readily available literature. However, its solubility is consistently described as high. One source indicates a water solubility of 2 mg/mL, though this may be context-dependent.[12] For comparison, a related and highly soluble compound, magnesium triglycinate, has a reported solubility of 169 g/100 mL at room temperature.[13][14] The chelation with glycine significantly improves solubility compared to inorganic forms.[9]

Table 1: Aqueous Solubility of Various Magnesium Compounds

| Compound | Solubility in Water ( g/100 mL) | Molar Mass ( g/mol ) | % Elemental Mg | Reference |

| This compound | Freely soluble | 172.42 | 14.1% | [1][7] |

| Magnesium Triglycinate | 169 ± 12.5 | 265.50 | 9.1% | [14] |

| Magnesium Chloride | ~54 | 95.21 | 25.5% | [13][14] |

| Magnesium Sulfate | ~35 | 120.37 | 20.2% | [13] |

| Magnesium Citrate | ~20 | 214.41 | 11.3% | [13] |

| Magnesium Oxide | 0.0006 | 40.30 | 60.3% | [14] |

| Magnesium Carbonate | 0.01 | 84.31 | 28.8% | [14] |

| Magnesium Hydroxide | 0.00069 | 58.32 | 41.7% | [14] |

Factors Influencing Solubility

Several factors can influence the solubility of this compound in aqueous solutions:

-

pH: The pH of the solution is a critical factor. The glycine molecules in the chelate can help lower the pH in the small intestine, which enhances the solubility and absorbability of the magnesium.[6][7] However, extreme pH values can lead to the dissociation of the chelate. A 1% solution of this compound has a pH of approximately 10.[15]

-

Temperature: While specific data is limited, like most salts, the solubility of this compound is expected to be influenced by temperature. Gentle heating can be used to increase the rate of dissolution.[11]

-

Chelation: The chelated structure is the most significant factor contributing to its high solubility. The bonding of magnesium to glycine creates a neutral molecule that is less likely to form insoluble complexes with other dietary components.[3][5]

Caption: Logical relationship of factors affecting solubility.

Stability of this compound

This compound is considered a stable chelate, which is crucial for its enhanced bioavailability.[3][5][16] Its stability allows it to remain intact during digestion, preventing the magnesium from forming insoluble precipitates with dietary inhibitors.[5]

Chemical Stability and Degradation

The chelate bond between magnesium and glycine is strong enough to remain stable in the stomach's acidic environment and the more alkaline environment of the small intestine.[3] This stability ensures that the magnesium is delivered to the intestinal absorption sites in a soluble and readily absorbable form.

Potential degradation pathways in aqueous solutions could involve hydrolysis, especially under prolonged storage at non-optimal conditions. However, the compound is generally considered stable.[17] It is also non-hygroscopic, meaning it does not readily absorb moisture from the air, which contributes to its shelf life and stability in solid form.[9]

Storage of Aqueous Solutions

For research purposes, stock solutions of this compound should be stored under controlled conditions to maintain their integrity.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

| Storage Temperature | Duration | Recommendations | Reference |

| -80°C | Up to 6 months | Sealed storage, away from moisture. | [18] |

| -20°C | Up to 1 month | Sealed storage, away from moisture. | [18] |

| Room Temperature | 3 years (powder) | Store in a cool, dry area away from incompatible materials. | [9][17] |

For use in cell culture or other sterile applications, it is recommended to filter-sterilize the aqueous solution through a 0.22 µm filter before use.[18]

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a general method for determining the aqueous solubility of this compound.

Caption: Workflow for determining aqueous solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of deionized water in a sealed container.

-

Equilibration: Stir the suspension at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (e.g., using a 0.45 µm syringe filter).

-

Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze the magnesium concentration using a validated analytical method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

Calculation: Calculate the solubility based on the measured magnesium concentration and the dilution factor. Express the result in appropriate units (e.g., g/100 mL or mol/L).

Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound in an aqueous solution.

Caption: Workflow for assessing aqueous stability.

Methodology:

-

Solution Preparation: Prepare an aqueous solution of this compound at a relevant concentration.

-

Storage Conditions: Aliquot the solution into suitable sealed containers and store them under various environmental conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated at 40°C). Protect samples from light if photosensitivity is a concern.

-

Time Points: Establish a sampling schedule (e.g., initial, 1 month, 3 months, 6 months).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Note any changes in color, clarity, or formation of precipitate.

-

pH: Measure the pH of the solution.

-

Assay of Intact Chelate: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of intact this compound.

-

Degradation Products: Identify and quantify any degradation products.

-

-

Data Evaluation: Plot the concentration of this compound versus time for each storage condition to determine the degradation kinetics and estimate the shelf-life of the solution.

Protocol for Determining Chelate Stability Constant

The stability of the magnesium-glycine chelate can be quantified by its formation or stability constant (K). This can be determined using potentiometric titration.

Methodology:

-

System Setup: Use a temperature-controlled titration vessel containing a solution of glycine and a background electrolyte (e.g., NaCl or KCl to maintain constant ionic strength).

-

Electrodes: Immerse a calibrated pH glass electrode and a magnesium ion-selective electrode (Mg-ISE) into the solution.

-

Titration: Titrate the solution with a standard solution of magnesium salt (e.g., MgCl₂), recording the potential from both electrodes after each addition.

-

Data Analysis: Use specialized software (e.g., SUPERQUAD) to analyze the titration data (pH and pMg vs. titrant volume) to calculate the stepwise formation constants (log K) for the Mg(Gly)⁺ and Mg(Gly)₂ species.[19][20]

Signaling Pathways and Molecular Interactions

The primary "pathway" for this compound's action is its absorption. The chelated structure allows it to be absorbed intact through dipeptide channels in the small intestine, a different mechanism than the ion channels used by inorganic magnesium salts.[5] This avoids competition with other minerals like calcium.[5]

Caption: Absorption pathway of this compound.

Conclusion

This compound exhibits high solubility and stability in aqueous solutions, properties that are fundamental to its superior bioavailability compared to inorganic magnesium salts. Its chelated structure protects the magnesium ion from dietary inhibitors and facilitates absorption through intestinal dipeptide channels. For researchers and drug development professionals, a thorough understanding of these characteristics, combined with robust experimental protocols for their evaluation, is essential for the successful formulation of effective and stable magnesium-based products.

References

- 1. cambridgecommodities.com [cambridgecommodities.com]

- 2. ingredientsnetwork.com [ingredientsnetwork.com]

- 3. cytomatrix.ca [cytomatrix.ca]

- 4. lovelifesupplements.co.uk [lovelifesupplements.co.uk]

- 5. omundernaehrung.com [omundernaehrung.com]

- 6. This compound (Glycinate) - What you Need to Know [88herbs.com]

- 7. globalcalcium.com [globalcalcium.com]

- 8. metabolics.com [metabolics.com]

- 9. wbcil.com [wbcil.com]

- 10. longdom.org [longdom.org]

- 11. benchchem.com [benchchem.com]

- 12. 14783-68-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lohmann-minerals.com [lohmann-minerals.com]

- 16. [PDF] this compound as safe form for mineral supplementation in human nutrition | Semantic Scholar [semanticscholar.org]

- 17. us.cambridgecommodities.com [us.cambridgecommodities.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. Magnesium Glycinate Reagent|For Research [benchchem.com]

A Technical Guide to the Thermal Decomposition Analysis of Magnesium Bisglycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal decomposition of magnesium bisglycinate, a chelated form of magnesium known for its high bioavailability. Understanding the thermal stability and decomposition pathway of this active pharmaceutical ingredient (API) is critical for drug development, formulation, and ensuring product quality and safety. This document summarizes quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outlines detailed experimental protocols, and presents visual representations of the decomposition process and analytical workflow.

Introduction

This compound, the magnesium salt of the amino acid glycine (B1666218), is a popular nutritional supplement valued for its superior absorption and gastrointestinal tolerance compared to other magnesium salts. The thermal behavior of this compound is a key parameter influencing its stability during manufacturing processes such as drying, milling, and long-term storage. Thermal analysis techniques, primarily thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are indispensable tools for characterizing the decomposition of this organometallic complex.

This guide will delve into the multi-stage decomposition process of this compound dihydrate, detailing the temperature ranges, corresponding mass losses, and the nature of the evolved gaseous products and final residue.

Thermal Decomposition Pathway of this compound Dihydrate

The thermal decomposition of this compound dihydrate, Mg(C₂H₄NO₂)₂·2H₂O, is a sequential process that occurs in distinct stages upon heating. The process involves an initial dehydration step, followed by the decomposition of the anhydrous this compound, and finally, the breakdown of the organic glycinate (B8599266) ligands, ultimately yielding magnesium oxide as the final residue.

The decomposition can be summarized in the following key stages:

-

Stage 1: Dehydration. The process begins with the loss of the two molecules of water of hydration. This is an endothermic process that typically occurs at temperatures below 200°C.

-

Stage 2: Decomposition of the Anhydrous Chelate. Following dehydration, the anhydrous this compound remains stable over a short temperature range before it begins to decompose.

-

Stage 3: Decomposition of the Glycinate Ligands. This is the most significant decomposition phase, where the organic glycinate moieties break down. This process is complex and results in the evolution of a mixture of gases.

-

Stage 4: Final Residue Formation. The final stage of decomposition is the formation of a stable inorganic residue, which is identified as magnesium oxide (MgO).

The following diagram illustrates the logical progression of the thermal decomposition of this compound dihydrate.

Quantitative Thermal Decomposition Data

The following table summarizes the quantitative data obtained from the thermogravimetric analysis of this compound dihydrate. The data is compiled from a study by G.A. Al-Enein et al., which provides a detailed thermal analysis of this compound.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Species Lost |

| Stage 1 | 75 - 195 | 17.3 | 2 H₂O (Water of Hydration) |

| Stage 2 | 195 - 345 | 36.4 | C₂H₄NO₂ (One Glycinate Ligand) |

| Stage 3 | 345 - 550 | 36.4 | C₂H₄NO₂ (Second Glycinate Ligand) |

| Final Residue | > 550 | 19.9 (remaining) | MgO (Magnesium Oxide) |

Table 1: Quantitative Data from Thermogravimetric Analysis of this compound Dihydrate.

Experimental Protocols

A comprehensive thermal analysis of this compound typically involves Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) and Evolved Gas Analysis (EGA) techniques such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and mass change associated with the decomposition of this compound and the associated heat flow.

Instrumentation: A simultaneous TGA-DSC instrument is recommended.

Experimental Parameters:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used. Slower or faster heating rates can be employed to study the kinetics of decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).

-

Atmosphere: The experiment is typically conducted under a dynamic inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.

-

Calibration: The TGA instrument should be calibrated for mass using standard weights, and the temperature should be calibrated using certified reference materials with known melting points (e.g., indium, zinc). The DSC heat flow signal is calibrated using a standard with a known enthalpy of fusion (e.g., indium).

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

Objective: To identify the gaseous products evolved during each stage of the thermal decomposition.

Instrumentation: The outlet of the TGA furnace is connected to a mass spectrometer or an FTIR spectrometer via a heated transfer line to prevent condensation of the evolved gases.

Experimental Parameters:

-

TGA Conditions: The same experimental parameters as described in section 4.1 are used.

-

Transfer Line Temperature: The transfer line is typically heated to a temperature above the boiling points of the expected evolved gases (e.g., 200-250 °C).

-

MS Analysis: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect expected fragments of the evolved gases. For example, m/z 18 for water (H₂O), m/z 17 for ammonia (B1221849) (NH₃), and m/z 44 for carbon dioxide (CO₂).

-

FTIR Analysis: The FTIR spectrometer continuously collects infrared spectra of the evolved gas stream. The characteristic absorption bands in the IR spectra are used to identify the functional groups and thus the chemical nature of the gaseous products. For instance, the characteristic stretching and bending vibrations of H₂O, CO₂, and NH₃ can be readily identified.

The following diagram illustrates a typical experimental workflow for the thermal decomposition analysis of this compound.

Analysis of Evolved Gases from Glycinate Ligand Decomposition

The thermal decomposition of the glycinate ligands is a complex process that results in the formation of several gaseous products. Studies on the pyrolysis of glycine have shown that the primary evolved gases include:

-

Water (H₂O): Formed from dehydration and deamination reactions.

-

Ammonia (NH₃): Resulting from the deamination of the glycine molecule.

-

Carbon Dioxide (CO₂): Produced from the decarboxylation of the glycine's carboxyl group.

At higher temperatures, further fragmentation of the organic structure can lead to the formation of other nitrogen-containing species such as isocyanic acid (HNCO) and hydrogen cyanide (HCN). The exact composition and relative abundance of these gases can be influenced by the heating rate and the presence of the magnesium ion, which can have a catalytic effect on the decomposition pathway.

Conclusion

The thermal decomposition of this compound dihydrate is a well-defined, multi-stage process that can be thoroughly characterized using a combination of TGA, DSC, and EGA techniques. The initial dehydration is followed by the sequential decomposition of the two glycinate ligands, ultimately yielding a stable residue of magnesium oxide. A comprehensive understanding of this thermal behavior is paramount for the development of robust manufacturing processes and stable formulations of this compound. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important nutritional supplement.

An In-depth Technical Guide to the Chelation Chemistry and Stability of Magnesium Bisglycinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical principles governing magnesium bisglycinate, a chelated form of magnesium noted for its high bioavailability and stability. The following sections detail its chelation chemistry, quantitatively define its stability, and outline the experimental protocols used for its characterization.

Chelation Chemistry of this compound

This compound is a metal chelate in which a central magnesium ion (Mg²⁺) is bonded to the alpha-amino and carboxylate groups of two glycine (B1666218) molecules.[1][2] This structure is chemically known as magnesium bis(2-aminoacetate).[3] The formation of this complex is a prime example of chelation, a process where a polydentate ligand binds to a single central metal ion at multiple points, forming a ring structure.[3]

The Chelate Structure

In the this compound complex, each glycine molecule acts as a bidentate ligand, meaning it binds to the magnesium ion at two distinct points: the nitrogen atom of the amino group and an oxygen atom of the carboxylate group.[2][4] This dual-point attachment results in the formation of highly stable, five-membered rings.[3][4] The stoichiometry of the fully-formed complex is typically a 1:2 ratio of magnesium to glycine.[4]

The coordination geometry around the central magnesium ion is octahedral.[4] Two glycine molecules occupy four of the six coordination sites. The remaining two coordination sites are typically occupied by water molecules, resulting in a dihydrate complex in its solid state.[4] This coordination occurs via an inner-sphere mechanism, where the glycine ligands are directly bonded to the magnesium ion without any intervening solvent molecules.[3]

The Chelate Effect

The enhanced stability of this compound compared to complexes formed with monodentate ligands (which bind at only one point) is known as the "chelate effect."[3] This phenomenon is predominantly entropic. When a bidentate ligand like glycine displaces two monodentate ligands (such as water molecules) from the metal ion's coordination sphere, the total number of free molecules in the system increases. This increase in disorder (entropy) is thermodynamically favorable, driving the equilibrium towards the formation of the chelate complex.

Stability Constants

The stability of the magnesium-glycine complex in solution is quantified by its stability constant (or formation constant), designated as K. This constant represents the equilibrium for the formation of the complex from its constituent metal ion and ligands. A higher stability constant indicates a stronger interaction and a more stable complex.[3]

The formation occurs in a stepwise manner:

-

Mg²⁺ + L⁻ ⇌ MgL⁺ (Stepwise constant: K₁)

-

MgL⁺ + L⁻ ⇌ MgL₂ (Stepwise constant: K₂)

Where L⁻ represents the glycinate (B8599266) anion. The overall stability constant (β₂) is the product of the stepwise constants (β₂ = K₁ * K₂). The stability constants are most often expressed in their logarithmic form (log K).

Quantitative Stability Data

The determination of these constants under physiological conditions (typically 37°C and an ionic strength of 0.15 mol·dm⁻³) is critical for understanding the behavior of the complex in the body.[3]

| Complex Species | Log of Stability Constant | Experimental Conditions | Reference |

| Mg(Gly)⁺ | log K₁ = 1.75 (±0.04) | 37 °C, I = 0.15 mol·dm⁻³ (NaCl) | [3][5] |

| Mg(Gly)⁺ | log K₁ = 1.17 | 25 °C, I = 1.0 mol·dm⁻³ | [6] |

The stability constant is sufficient for the chelate to remain intact throughout the variable pH of the gastrointestinal tract, yet not so strong as to prevent the eventual release and utilization of magnesium by tissues.

Experimental Protocols for Characterization

Several analytical methods are employed to characterize the structure and stability of this compound.[[“]] While methods like Infrared (IR) Spectroscopy and X-ray Diffraction confirm the chelate structure, potentiometric titration is a primary technique for determining the stability constants in solution.[[“]]

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the equilibrium constants of metal complexes. The procedure involves monitoring the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as it is titrated with a strong base.

Methodology:

-

Solution Preparation:

-

Prepare stock solutions of the magnesium salt (e.g., MgCl₂), glycine, a strong acid (e.g., HCl), and a strong, carbonate-free base (e.g., NaOH).

-

Maintain a constant ionic strength in all solutions by adding a background electrolyte, such as KCl or NaCl (e.g., 0.15 M).

-

-

Electrode Calibration:

-

Calibrate a glass pH electrode system using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Perform an acid-base titration in the absence of the ligand and metal to determine the standard potential (E°) of the electrode and the concentration of the titrant.

-

-

Ligand Protonation Titration:

-

Titrate a solution of glycine (at known concentration and ionic strength) with the standardized strong base.

-

The resulting titration curve is used to calculate the protonation constants (pKa values) of glycine.

-

-

Metal-Ligand Titration:

-

Prepare a solution containing known concentrations of both the magnesium salt and glycine.

-

Titrate this solution with the standardized strong base, recording the pH (or EMF) after each addition of titrant. The presence of the metal ion will shift the titration curve compared to the ligand-only titration.

-

-

Data Analysis:

-

The collected data (volume of titrant vs. pH) from all titrations are input into a specialized computer program (e.g., SUPERQUAD or HYPERQUAD).

-

The software uses non-linear regression to simultaneously solve a series of mass-balance equations, refining the values for the ligand pKa's and the stepwise stability constants (log K₁ and log K₂) of the metal-ligand complexes that provide the best fit to the experimental data.

-

References

- 1. researching.cn [researching.cn]

- 2. researchgate.net [researchgate.net]

- 3. Magnesium Glycinate Reagent|For Research [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of stability constants for alkaline-earth and alkali metal ion complexes of glycine by spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

physiological role of the glycine component in magnesium bisglycinate

An In-depth Technical Guide on the Physiological Role of the Glycine (B1666218) Component in Magnesium Bisglycinate

Abstract

This compound, a chelated form of magnesium, has garnered significant attention within the scientific community for its superior bioavailability and tolerability compared to inorganic magnesium salts. This technical guide elucidates the multifaceted physiological role of the glycine component in this compound. By forming a stable chelate, glycine enhances the absorption of magnesium through intestinal pathways typically reserved for amino acids, thereby increasing its systemic availability. Furthermore, glycine exerts its own physiological effects, acting as an inhibitory neurotransmitter in the central nervous system, which synergizes with magnesium's known neurological and muscular benefits. This document provides a comprehensive overview of the absorption mechanisms, synergistic physiological actions, and relevant signaling pathways, supported by quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Introduction

Magnesium is an essential mineral, acting as a cofactor in over 300 enzymatic reactions crucial for energy metabolism, protein synthesis, muscle and nerve function, and blood pressure control.[1] However, the efficacy of magnesium supplementation is largely dependent on its bioavailability, which varies significantly among different salt forms.[2][3] this compound (also known as magnesium glycinate) is a chelated compound where one magnesium atom is bonded to two molecules of the amino acid glycine.[4] This chelation process transforms the inorganic mineral into an organic form, profoundly influencing its physiological handling and efficacy.[3][5] The glycine ligands are not merely passive carriers; they play an active and synergistic role that enhances absorption, minimizes gastrointestinal adverse effects, and contributes to the overall therapeutic profile of the supplement.

The Role of Glycine in Enhancing Magnesium Bioavailability

The primary advantage conferred by the glycine component is a significant enhancement of magnesium's bioavailability. This is achieved through a unique absorption mechanism and protection from dietary inhibitors.

Mechanism of Absorption

Unlike inorganic magnesium salts (e.g., magnesium oxide), which must be ionized by stomach acid before being absorbed through ion channels, this compound is absorbed through a different, more efficient pathway.[6][7] The chelated structure is stable enough to remain intact during gastric transit, protecting the magnesium ion.[4]

Key aspects of the absorption mechanism include:

-

Protection from Inhibitors: In the gut, free mineral ions are susceptible to binding with dietary inhibitors like phytates and oxalates, forming insoluble complexes that cannot be absorbed.[6] The glycine chelate shields the magnesium ion from these interactions.

-

Dipeptide Transporter Pathway: Evidence suggests that the intact this compound molecule is recognized and transported across the intestinal wall by amino acid transporters, specifically dipeptide channels (like PEPT1).[6][7][8] These channels are more abundant in the intestine than mineral ion channels, leading to a more effective and rapid uptake.[6][7]

-

Reduced Competition: By utilizing a separate transport system, this compound avoids competition for absorption with other minerals, such as calcium, that share the same ionic channels.[6]

-

Improved Solubility: The chelation with glycine improves the compound's solubility, which is a critical factor for absorption.[9]

The logical workflow for the absorption of this compound compared to inorganic magnesium is illustrated below.

Quantitative Bioavailability Data

The enhanced absorption mechanism of this compound translates into superior bioavailability compared to other forms, particularly magnesium oxide. However, quantitative data from human clinical trials show some variability.

| Magnesium Form | Bioavailability Metric | Result | Study Reference |

| This compound | Claimed Absorption Rate | 80-90% | [10] |

| Magnesium Oxide | Claimed Absorption Rate | ~4% | [11] |

| Magnesium Citrate (B86180) | 24h Urinary Excretion (vs. MgO) | Significantly higher (p < 0.05) | [12] |

| Magnesium Citrate | Plasma [Mg] at 4h & 8h (vs. MgO) | Significantly higher (p < 0.05) | [12] |

| This compound | Plasma [Mg] (vs. other forms) | No significant increase observed in one study | [13][14] |

| This compound | Red Blood Cell [Mg] (vs. Sucrosomial® Mg) | Lower increase observed in one study | [15][16] |

| This compound | Cumulated Urinary Mg (vs. Vehicle) | Significantly higher (p=0.003) in a rat study | [17] |

| This compound | Cumulated Urinary Mg (vs. Mg Glycerophosphate) | Significantly higher (p=0.001) in a rat study | [17] |

Note: The data presented reflects findings from individual studies and general claims. Results can vary based on study design, dosage, and participant characteristics. The conflicting results highlight the need for further well-controlled comparative studies.

Synergistic Physiological Roles of Glycine

Beyond its role as a chelating agent, glycine is an important biomolecule with physiological functions that complement and enhance the effects of magnesium, particularly within the nervous system.

Glycine as an Inhibitory Neurotransmitter

Glycine is a primary inhibitory neurotransmitter in the brainstem and spinal cord.[6][18] Its mechanism of action involves binding to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[18][19]

The signaling cascade is as follows:

-

Glycine is released from a presynaptic neuron.

-

It binds to the GlyR on the postsynaptic membrane.

-

The GlyR channel opens, allowing an influx of chloride ions (Cl⁻).

-

This influx leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.

-

The result is a calming or inhibitory effect on the nervous system.

This action synergizes with magnesium, which also exerts a calming effect by acting as a natural calcium antagonist at the N-methyl-D-aspartate (NMDA) receptor and promoting the activity of the inhibitory neurotransmitter GABA.[20] The dual action of magnesium and glycine promotes relaxation, reduces anxiety, and can improve sleep quality.[20][21]

Downstream Signaling Pathways

Research in developmental neuroscience has identified several key signaling pathways that are modulated by glycine signaling, particularly through the activation of GlyRs. While this research was conducted on neural stem cells, it provides insight into the broader potential impact of glycine. These pathways include:

-

Calcium Signaling: GlyR activation can lead to cellular depolarization (in immature neurons) or hyperpolarization, both of which influence voltage-gated calcium channels (VGCC) and subsequent intracellular calcium levels.[22][23]

-

TGF-beta, WNT, and SHH Pathways: Transcriptomic analysis has shown that glycine signaling can regulate genes involved in these crucial developmental pathways.[22]

-

P53 Pathway: Glycine signaling has also been linked to the regulation of the p53 tumor suppressor protein pathway.[22]

Experimental Protocols for Bioavailability Assessment

The determination of magnesium bioavailability is critical for comparing the efficacy of different supplement forms. Several methodologies are employed in clinical and preclinical settings.

In Vivo Human Pharmacokinetic Studies

This is the gold standard for assessing bioavailability. A typical protocol involves a randomized, double-blind, crossover design.

-

Participants: Healthy volunteers meeting specific inclusion/exclusion criteria (e.g., age, BMI, normal baseline magnesium levels, no gastrointestinal diseases).[18][24]

-

Washout/Standardization: Participants undergo a diet standardization period (e.g., 1 week on a low-magnesium diet) to ensure comparable baseline magnesium status.[24] Some protocols also include a magnesium saturation phase to minimize differences in retention.[12]

-

Administration: After an overnight fast, a single, standardized dose of elemental magnesium from different forms (e.g., bisglycinate, oxide, citrate) or a placebo is administered.[12][24]

-

Sample Collection: Blood and urine samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).[12][24][25]

-

Analysis: Total magnesium concentration in serum, plasma, red blood cells, and urine is measured using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[24][25][26]

-

Endpoints: Primary endpoints often include the Area Under the Curve (AUC) for serum magnesium concentration over time and the total cumulative magnesium excretion in urine over 24 hours.[18]

In Vitro and Ex Vivo Models

These methods provide preliminary data on bioaccessibility (the amount of a nutrient released from the food matrix and available for absorption) and potential bioavailability.

-

Simulated Digestion Models (e.g., SHIME®): These models mimic the conditions of the human stomach and small intestine (pH, enzymes, transit time) to measure the amount of magnesium that is solubilized and potentially available for absorption.[2][27]

-

Caco-2 Cell Model: This model uses a human intestinal cell line to assess the transport of nutrients across a simulated intestinal barrier, providing a measure of cellular uptake and transport.[27]

-

Ex Vivo Intestinal Perfusion: Sections of animal (e.g., rat) intestine are isolated and perfused with a solution containing the magnesium compound. The amount of magnesium that crosses the intestinal mucosa into a collection medium is measured over time.[15][16]

Conclusion

The glycine component of this compound is integral to its function and efficacy as a nutritional supplement. Through the formation of a stable chelate, glycine fundamentally alters the absorption of magnesium, utilizing high-capacity amino acid transport pathways to significantly enhance bioavailability while minimizing gastrointestinal side effects. Moreover, glycine's intrinsic role as an inhibitory neurotransmitter provides synergistic benefits for the nervous system, complementing magnesium's functions in relaxation, sleep regulation, and mood stabilization. For researchers and drug development professionals, understanding this dual mechanism is crucial for the rational design of effective mineral supplements and therapeutic agents targeting magnesium-related physiological processes. Future research should focus on well-controlled, comparative pharmacokinetic studies to resolve inconsistencies in the existing quantitative data and further explore the synergistic clinical outcomes of this unique compound.

References

- 1. Glycine and Serine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Which magnesium form is best? Glycinate - Citrate - Oxide [kalahealth.eu]

- 4. Why this compound is a smart choice [kalahealth.eu]

- 5. researchgate.net [researchgate.net]

- 6. advantic.com.pl [advantic.com.pl]

- 7. omundernaehrung.com [omundernaehrung.com]

- 8. [PDF] this compound as safe form for mineral supplementation in human nutrition | Semantic Scholar [semanticscholar.org]

- 9. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wbcil.com [wbcil.com]

- 11. droracle.ai [droracle.ai]

- 12. Assessment of bioavailability of Mg from Mg citrate and Mg oxide by measuring urinary excretion in Mg-saturated subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioavailability and Pharmacokinetics of Magnesium After Administration of Magnesium Salts to Humans [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. europeanreview.org [europeanreview.org]

- 16. researchgate.net [researchgate.net]

- 17. Higher Absorption and Lower Urinary Elimination of a New Magnesium Rice Complex Compared to Two Other Organic Forms of Magnesium: A Pilot Study in Rats [gavinpublishers.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Glycine receptor | PDF [slideshare.net]

- 20. researchgate.net [researchgate.net]

- 21. The Effects of Magnesium Supplementation on Serum Magnesium and Calcium Concentration in Patients With Type 2 Diabetes: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Clinical Evaluation of the Magnesium Absorption Kinetics in Human Plasma Upon Oral Intake of Magnesium-based Products [ctv.veeva.com]